molecular formula C14H15ClN2O2 B14599666 5-Amino-2-(4-methylanilino)benzoic acid;hydrochloride CAS No. 61058-65-9

5-Amino-2-(4-methylanilino)benzoic acid;hydrochloride

Katalognummer: B14599666
CAS-Nummer: 61058-65-9
Molekulargewicht: 278.73 g/mol
InChI-Schlüssel: HEPPWJWVAUSWGA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Amino-2-(4-methylanilino)benzoic acid;hydrochloride: is an organic compound that belongs to the class of aromatic amines. It is characterized by the presence of an amino group attached to a benzoic acid structure, with an additional aniline derivative. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-(4-methylanilino)benzoic acid;hydrochloride typically involves the reaction of 4-methylaniline with 5-amino-2-chlorobenzoic acid under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon. The reaction mixture is heated to a specific temperature, often around 80-100°C, to facilitate the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The compound is then purified through crystallization or recrystallization techniques to obtain the hydrochloride salt form.

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often resulting in the formation of quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, enhancing the compound’s reactivity.

    Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Sulfuric acid for sulfonation, nitric acid for nitration, and halogens for halogenation.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Nitro, sulfonic, and halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: The compound is used as an intermediate in the synthesis of various dyes and pigments. Its unique structure allows for the formation of complex aromatic compounds.

Biology: In biological research, it is used to study enzyme interactions and as a precursor for the synthesis of biologically active molecules.

Industry: In the industrial sector, it is used in the production of polymers, resins, and other materials that require specific aromatic amine structures.

Wirkmechanismus

The mechanism of action of 5-Amino-2-(4-methylanilino)benzoic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Vergleich Mit ähnlichen Verbindungen

  • 2-Amino-5-methylbenzoic acid
  • 4-Amino-2-methylbenzoic acid
  • 5-Amino-2-hydroxybenzoic acid

Comparison: Compared to these similar compounds, 5-Amino-2-(4-methylanilino)benzoic acid;hydrochloride has a unique combination of functional groups that enhance its reactivity and versatility in chemical synthesis. Its hydrochloride salt form also improves its solubility and stability, making it more suitable for various applications.

Eigenschaften

CAS-Nummer

61058-65-9

Molekularformel

C14H15ClN2O2

Molekulargewicht

278.73 g/mol

IUPAC-Name

5-amino-2-(4-methylanilino)benzoic acid;hydrochloride

InChI

InChI=1S/C14H14N2O2.ClH/c1-9-2-5-11(6-3-9)16-13-7-4-10(15)8-12(13)14(17)18;/h2-8,16H,15H2,1H3,(H,17,18);1H

InChI-Schlüssel

HEPPWJWVAUSWGA-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)NC2=C(C=C(C=C2)N)C(=O)O.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.